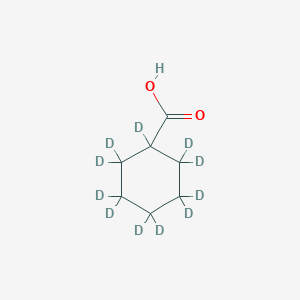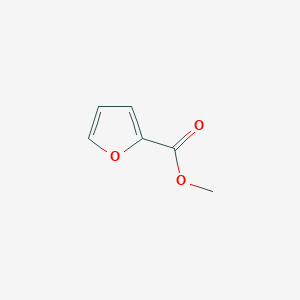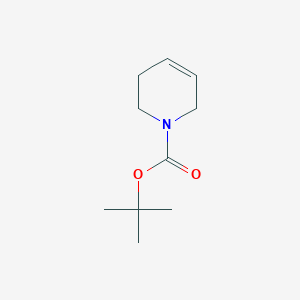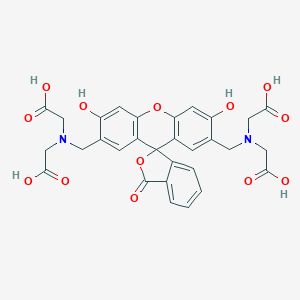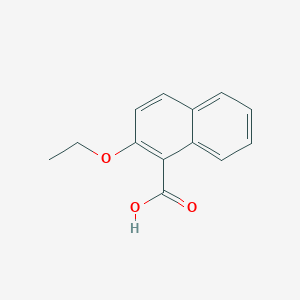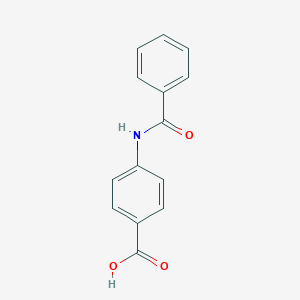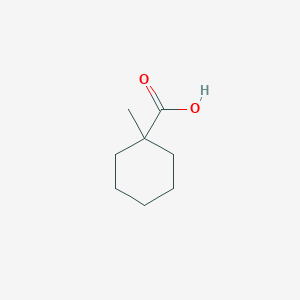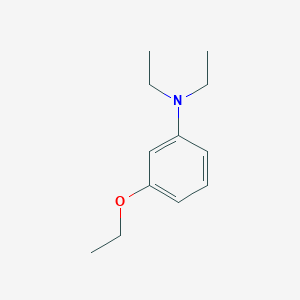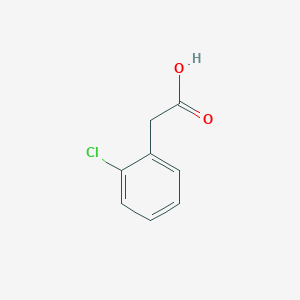
2-Chlorophenylacetic acid
Overview
Description
2-Chlorophenylacetic acid is an organic compound with the molecular formula C8H7ClO2. It is a white to light yellow powder with a melting point of 92-95°C and a boiling point of 145°C at 5 mmHg . This compound is used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a melting point of 92-95 °C and a boiling point of 145°C . It is slightly soluble in chloroform, DMSO, and methanol . The acidity constant (pKa) of 2-chlorophenylacetic acid in water has been evaluated .
Molecular Mechanism
It is known that benzylic halides, such as this compound, typically react via an SN1 pathway, via the resonance stabilized carbocation .
Preparation Methods
2-Chlorophenylacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with sodium cyanide to form 2-chlorophenylacetonitrile, which is then hydrolyzed to produce this compound . Another method involves the reaction of 2-chlorotoluene with sulfuric acid and acetic acid . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production.
Chemical Reactions Analysis
2-Chlorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorobenzoic acid.
Reduction: Reduction reactions can convert it to 2-chlorophenylethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chlorophenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chlorophenylacetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a precursor to bioactive compounds that interact with enzymes and receptors, influencing various biochemical pathways . The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2-Chlorophenylacetic acid can be compared with other similar compounds such as:
Phenylacetic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
2-Bromophenylacetic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJAAIZKRJJZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179194 | |
| Record name | (2-Chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-36-2 | |
| Record name | (2-Chlorophenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Chlorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Chlorophenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-chlorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CHLOROPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BF49L8BR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the solubility characteristics of 2-chlorophenylacetic acid?
A: this compound exhibits varying solubility in different solvents. Research indicates its solubility increases with temperature. At a given temperature, it demonstrates highest solubility in 2-butanone, followed by solvents like acetone, isopropanol, and ethylacetate. Its solubility is considerably lower in water. [] This information is crucial for designing purification and recrystallization processes.
Q2: Can this compound be optically resolved, and what is the significance?
A: Yes, racemic this compound can be resolved into its enantiomers using a chiral resolving agent like O,O'-dibenzoyltartaric acid (DBTA) in the presence of copper(II) acetate. [] This resolution is significant because many pharmaceutical applications require single enantiomers of chiral molecules to ensure optimal efficacy and minimize potential side effects.
Q3: How is this compound utilized in the synthesis of pharmaceuticals?
A: this compound serves as a key building block in synthesizing various pharmaceutical compounds. For example, it is used in the production of Clopidogrel analogs, which are known for their anti-platelet aggregation activities. [] Additionally, it plays a crucial role in the multistep synthesis of Vadimezan, a tumor vascular disrupting agent. []
Q4: Are there alternative synthetic routes for incorporating the 2-chlorophenyl acetyl moiety into target molecules?
A: While direct esterification or amidation of this compound is commonly used [], alternative strategies can be employed. One approach involves first incorporating a readily modifiable group, like a halogen, into the target molecule. This group can then be substituted with the 2-chlorophenyl acetyl moiety through reactions like the Ullmann reaction, as seen in the synthesis of Azoxystrobin (Amistar). [] This approach provides flexibility and can be advantageous in specific synthetic scenarios.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
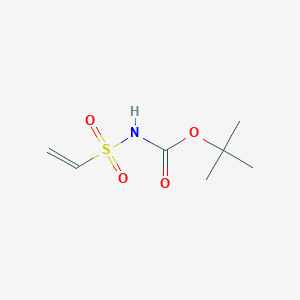
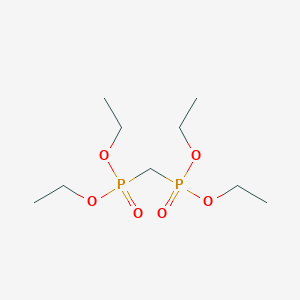
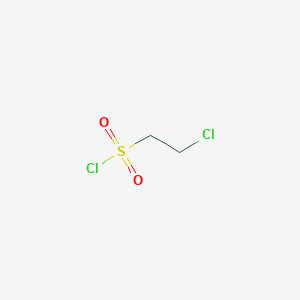
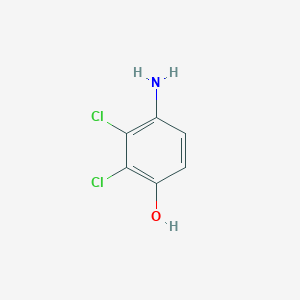
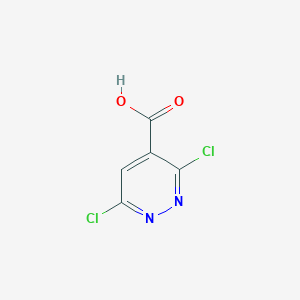
![4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one](/img/structure/B42500.png)
